N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
CAS No.:
Cat. No.: VC15032006
Molecular Formula: C18H18N4O4
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O4 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide |
| Standard InChI | InChI=1S/C18H18N4O4/c1-2-26-14-5-3-13(4-6-14)22-16(23)11-15(18(22)25)20-21-17(24)12-7-9-19-10-8-12/h3-10,15,20H,2,11H2,1H3,(H,21,24) |
| Standard InChI Key | DZMLMBGXYXQLJP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=NC=C3 |
Introduction
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound that incorporates a pyridine ring, a succinimide moiety, and an ethoxyphenyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
The synthesis of N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multiple steps, including the formation of the succinimide ring and the attachment of the ethoxyphenyl group. The pyridine-4-carbohydrazide moiety can be synthesized separately and then coupled to the succinimide derivative.
Potential Applications
Compounds with similar structures are often explored for their biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the pyridine ring and the carbohydrazide group may confer specific interactions with biological targets.
Research Findings
While specific research findings on N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide are not readily available in the provided sources, compounds with similar structures have been studied for their potential therapeutic applications. Further research is needed to fully understand the properties and potential uses of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume